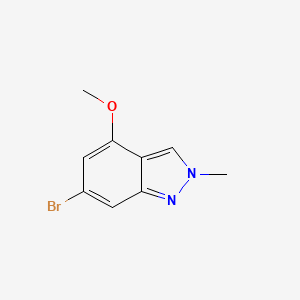

6-bromo-4-methoxy-2-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxy-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-7-8(11-12)3-6(10)4-9(7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGXEYALXPCVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 Methoxy 2 Methyl 2h Indazole

General Synthetic Routes to the 2H-Indazole Core Structure

The formation of the 2H-indazole scaffold can be achieved through various synthetic routes, primarily involving cyclization strategies and transition metal-catalyzed reactions. Recent advancements have also emphasized the incorporation of green chemistry principles to develop more sustainable synthetic methods.

Cyclization Strategies for Indazole Formation

Cyclization reactions are a cornerstone in the synthesis of the indazole ring system. One of the classical and effective methods is the Cadogan reductive cyclization. This reaction typically involves the deoxygenative cyclization of o-nitrobenzylidene anilines, often mediated by triethyl phosphite, to furnish 2-aryl-2H-indazoles. A modified, one-pot Cadogan reaction allows for the condensation of o-nitrobenzaldehydes with primary amines, followed by reductive cyclization promoted by a reducing agent like tri-n-butylphosphine, to yield substituted 2H-indazoles under mild conditions.

Another significant approach involves N-N bond-forming oxidative cyclization. For instance, readily available 2-aminomethyl-phenylamines can undergo oxidative cyclization to selectively produce 2-substituted 2H-indazoles. nih.gov This method offers a complementary route to the more common reductive cyclization strategies. Intramolecular cyclization of picrylhydrazone into an indazole derivative has also been systematically studied, providing another pathway to this heterocyclic core. organic-chemistry.org

Transition Metal-Catalyzed Approaches to Indazole Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and selectivity. organic-chemistry.org Palladium-catalyzed reactions, for example, can be used for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. This process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation.

Copper-catalyzed reactions are also prevalent in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provides a versatile route to 2H-indazoles with a broad substrate scope and high tolerance for various functional groups. Furthermore, rhodium-catalyzed C-H activation and annulation reactions have been developed for the construction of the indazole core, showcasing the versatility of transition metals in forging the necessary bonds for this heterocyclic system.

Green Chemistry Principles in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles to develop more environmentally benign and sustainable processes. One approach involves the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), in copper-catalyzed one-pot syntheses of 2H-indazoles. The use of heterogeneous catalysts, like copper(I) oxide nanoparticles, which can be easily recovered and reused, further enhances the sustainability of these methods.

Photochemical methods also align with green chemistry principles by utilizing light as a clean reagent. For instance, a metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light can produce 2H-indazole products in excellent yields. semanticscholar.org This photo-organic approach avoids the use of stoichiometric and often hazardous reagents. Additionally, electrochemical methods for the dehydrogenative C-N coupling to form 1H-indazoles from hydrazones have been developed, which are metal- and oxidant-free and can be performed under mild and neutral conditions.

Targeted Synthesis of 6-bromo-4-methoxy-2-methyl-2H-indazole

The synthesis of the specifically substituted this compound requires careful consideration of regioselectivity, as direct alkylation of the corresponding 1H-indazole precursor can lead to a mixture of N-1 and N-2 alkylated products.

Regioselective Synthesis Strategies for 2H-Indazole Derivatives

The regioselective synthesis of 2H-indazoles, particularly N-2 alkylated derivatives, is a significant challenge. The direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 isomers, with the thermodynamically more stable N-1 product often predominating under basic conditions. However, several strategies have been developed to favor the formation of the kinetic N-2 product.

One effective method for the regioselective N-2 alkylation of 1H-indazoles is through acid-catalyzed reactions. The use of strong acids like trifluoromethanesulfonic acid (TfOH) can promote the selective alkylation at the N-2 position with alkyl 2,2,2-trichloroacetimidates as the alkylating agents. This approach has been shown to be general and selective, avoiding the formation of the N-1 isomer for a range of substrates.

Another strategy involves a one-pot condensation-Cadogan reductive cyclization. This method starts from commercially available o-nitrobenzaldehydes and aliphatic amines. The initial condensation to form the ortho-imino-nitrobenzene substrate is followed by a mild reductive cyclization, which can selectively produce N-2 alkyl indazoles.

For the targeted synthesis of this compound, a plausible route would involve the N-methylation of the precursor, 6-bromo-4-methoxy-1H-indazole. To achieve the desired regioselectivity for the N-2 position, reaction conditions would need to be carefully selected. Based on literature precedents, employing methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like TfOH would be a promising approach to favor the formation of the 2-methyl isomer. The electronic properties of the bromo and methoxy (B1213986) substituents on the indazole ring will also influence the regioselectivity of the alkylation.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield of the desired 2H-indazole product and ensuring high regioselectivity. Key parameters to consider include the choice of solvent, base or acid catalyst, temperature, and the nature of the alkylating agent.

In the context of the N-methylation of 6-bromo-4-methoxy-1H-indazole, a systematic optimization would be necessary. The table below outlines potential parameters for optimization based on general principles of indazole alkylation.

| Parameter | Variation | Expected Outcome on N-2 Selectivity |

| Methylating Agent | Methyl iodide, Dimethyl sulfate, Methyl triflate, Methyl 2,2,2-trichloroacetimidate | Methyl 2,2,2-trichloroacetimidate under acidic conditions is expected to give high N-2 selectivity. |

| Catalyst | None (basic conditions), Trifluoromethanesulfonic acid (TfOH), Copper(II) triflate | Strong acid catalysts are known to promote N-2 alkylation. |

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran (B95107) | Aprotic solvents are generally preferred to avoid side reactions. |

| Temperature | 0 °C to room temperature | Lower temperatures may favor the kinetic N-2 product. |

For the one-pot condensation-Cadogan reductive cyclization approach, optimization would focus on the condensation step and the subsequent reduction. The choice of solvent can significantly impact the reaction rate and yield, with alcoholic solvents like isopropanol (B130326) often providing good results. The stoichiometry of the reducing agent, such as tri-n-butylphosphine, should be carefully controlled to ensure complete conversion without excessive waste. Temperature is another critical factor, with milder conditions generally being preferred to minimize side reactions.

Novel Synthetic Approaches and Catalyst Systems for Functionalized Indazoles

The synthesis of functionalized indazoles, including precursors to this compound, has been significantly advanced by the development of novel transition-metal-catalyzed reactions. These methods often provide high efficiency and regioselectivity. Methodologies based on rhodium (Rh), cobalt (Co), palladium (Pd), and ruthenium (Ru) catalysts have become prominent for constructing the indazole core via C-H activation and annulation pathways. nih.govnih.govmdpi.com

Rhodium(III)-catalyzed systems, for instance, enable the one-step synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. acs.org This "cyclative capture" strategy involves the azo group directing an ortho C–H activation, followed by addition to an aldehyde and subsequent intramolecular cyclization to form the indazole ring. acs.org Similarly, cobalt(III) catalysts have emerged as a more cost-effective alternative to precious metals like rhodium for these transformations. nih.govacs.org Air-stable cationic Co(III) catalysts can facilitate the convergent synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes with only a substoichiometric amount of a simple additive like acetic acid. acs.org

These modern catalytic approaches offer significant advantages in terms of functional group tolerance and step economy, allowing for the introduction of diverse substituents onto the indazole scaffold. nih.govmdpi.com The functional group tolerance, particularly for halogens like bromine, is crucial for synthesizing precursors that can be further elaborated, as seen in the target molecule. mdpi.com

Table 1: Selected Modern Catalyst Systems for Functionalized Indazole Synthesis

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzenes + Aldehydes | C-H Activation / Cyclative Capture | Efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org |

| Cationic Cp*Co(III) Complex / AcOH | Azobenzenes + Aldehydes | C-H Activation / Addition / Cyclization | Cost-effective alternative to Rhodium; air-stable catalyst. nih.govacs.org |

| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂ | N-aryl pyridazinediones + Acrylates | Oxidative Alkenylation / Intramolecular Cyclization | Proceeds in aqueous media, offering a "green" chemistry approach. nih.gov |

| Pd(OAc)₂ | 2H-Indazoles + Isocyanides | C-H Functionalization / Isocyanide Insertion | Allows for selective functionalization at the C3-position of the indazole core. acs.org |

Post-Synthetic Derivatization and Functionalization Reactions of this compound

The specific arrangement of substituents on this compound provides multiple avenues for further chemical modification. The bromine atom, the methoxy group, the N-methyl group, and the available C-H positions on the aromatic core each serve as handles for diverse chemical transformations.

The benzene (B151609) ring of the indazole core is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the existing substituents. masterorganicchemistry.com In this compound, the 4-methoxy group is a powerful activating, ortho-para directing group, while the 6-bromo substituent is a deactivating, ortho-para director.

The strong activating effect of the methoxy group primarily directs incoming electrophiles to its ortho positions (C5 and C3) and para position (C7).

Position C5: This position is ortho to the activating methoxy group and meta to the deactivating bromo group, making it a highly probable site for substitution.

Position C7: This position is para to the activating methoxy group, also making it a favorable site.

Position C3: While ortho to the methoxy group, this position on the pyrazole (B372694) ring is also a common site for functionalization through other mechanisms like C-H activation. chim.it

Therefore, standard EAS reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (e.g., with N-bromosuccinimide) would be expected to yield a mixture of 5- and 7-substituted products, with the precise ratio influenced by steric factors and reaction conditions.

The bromine atom at the C6 position is a key functional handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution is generally not feasible on such an electron-rich system. However, the C-Br bond is well-suited for reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position.

For example, a Suzuki-Miyaura coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable boronic acid or ester (R-B(OR)₂) would replace the bromine atom with a new aryl, heteroaryl, or alkyl group (R). This versatility is crucial for building more complex molecules from the indazole scaffold.

Table 2: Potential Cross-Coupling Reactions at the C6-Bromo Position

| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Product Type (at C6) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ | Biaryl or Alkylated Indazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynylated Indazole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | Aminated Indazole |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenylated Indazole |

The methoxy group at the C4 position can be chemically modified, most commonly through O-demethylation to yield the corresponding phenol. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane, or with strong protic acids like HBr. The resulting product, 6-bromo-4-hydroxy-2-methyl-2H-indazole, possesses a free hydroxyl group that can be used for subsequent reactions, such as etherification, esterification, or as a directing group in other transformations. The selective demethylation of methoxy groups on heterocyclic systems is a well-established synthetic strategy. nih.gov

The synthesis of this compound from its unmethylated precursor, 6-bromo-4-methoxy-1H-indazole, highlights the critical issue of regioselectivity in N-alkylation. The indazole anion can be alkylated at either the N1 or N2 position, and the outcome is highly dependent on the reaction conditions.

N1-Selectivity: Generally, using a strong, non-coordinating base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) favors alkylation at the N1 position. This is often considered the thermodynamically more stable product. d-nb.infobeilstein-journals.org

N2-Selectivity: To achieve N2-alkylation, as required for the title compound, different conditions are necessary. Mitsunobu reactions (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD) often show a preference for the N2 position. beilstein-journals.org The choice of solvent and base can also influence the N1/N2 ratio; for instance, certain substituents at the C7 position can sterically hinder the N1 position and electronically favor N2 alkylation. beilstein-journals.org The presence of an electron-withdrawing group at the C3 position can also direct alkylation to the N2 position under specific conditions. beilstein-journals.org

The selective synthesis of the 2-methyl isomer over the 1-methyl counterpart is therefore a key strategic consideration, relying on a careful choice of reagents and reaction parameters.

Beyond classical EAS, direct C-H functionalization has become a powerful tool for modifying the indazole core. researchgate.net This strategy avoids the need for pre-functionalized substrates and offers alternative regioselectivity. For the this compound scaffold, the most accessible C-H bonds for this type of transformation are at the C3 and C7 positions.

C3-Functionalization: The C3 position is particularly susceptible to deprotonation or metal-catalyzed C-H activation. Numerous methods using palladium, rhodium, or copper catalysts have been developed to introduce aryl, alkyl, and other groups at this site. acs.orgchim.it For instance, palladium-catalyzed isocyanide insertion is an effective method for C3-functionalization of 2H-indazoles. acs.org

C7-Functionalization: The C7 position can also be targeted. Directing groups, often installed temporarily on the N1 nitrogen of a 1H-indazole, can guide a metal catalyst to activate the adjacent C7-H bond for arylation or alkenylation. mdpi.com While the target compound is a 2H-indazole, analogous strategies or inherent electronic biases can potentially enable C7 functionalization.

These advanced methods provide complementary routes to those described above, allowing for the precise and efficient late-stage modification of the indazole skeleton.

Advanced Structural Characterization and Spectroscopic Analysis of 6 Bromo 4 Methoxy 2 Methyl 2h Indazole

Elucidation of Molecular Conformation and Stereochemistry

The molecular conformation of 6-bromo-4-methoxy-2-methyl-2H-indazole is largely defined by the planar, bicyclic indazole ring system. The fusion of the benzene (B151609) and pyrazole (B372694) rings results in a rigid structure. The primary conformational flexibility arises from the orientation of the methoxy (B1213986) and methyl substituents.

The methoxy group attached to the C4 position can adopt different orientations relative to the indazole ring. Rotation around the C4-O bond can place the methoxy's methyl group either in the plane of the ring or out of the plane. The energetically preferred conformation would be determined by steric interactions with adjacent atoms and by electronic effects. Computational modeling, in conjunction with Nuclear Overhauser Effect (NOE) NMR experiments, would be the principal tool for determining the most stable conformation of this substituent.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is the most powerful tool for determining the precise structure of substituted indazoles, as it allows for the unambiguous assignment of the substitution pattern on the bicyclic ring. nih.govnih.gov

Distinguishing between N-1 and N-2 substituted indazoles is a primary application of NMR. nih.gov For this compound, the presence of the methyl group on the N2 nitrogen of the pyrazole ring is a key identifying feature.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The aromatic region would display signals for H3, H5, and H7. Their chemical shifts and coupling constants would be characteristic of the substitution pattern. The H3 proton of a 2H-indazole typically appears as a singlet at a downfield chemical shift (often above 8.0 ppm). The methyl group on N2 would also produce a sharp singlet, as would the methoxy group's protons.

¹³C NMR: Carbon NMR provides critical information for confirming the substitution pattern. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the position of the substituents. nih.gov Notably, the chemical shift of C3 in 2-substituted indazoles is significantly different from that in their 1-substituted counterparts, serving as a diagnostic marker. nih.gov The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, plus the carbon of the N-methyl group.

¹⁵N NMR: Nitrogen-15 NMR, although less common, offers direct insight into the electronic environment of the nitrogen atoms. The chemical shifts of N1 and N2 would confirm the 2H-indazole structure. ipb.pt

Tautomerism is not a factor for this compound as the N-H proton of a parent indazole has been replaced by a methyl group, locking the structure as the 2H-indazole isomer.

Hypothetical ¹H and ¹³C NMR Data Table

While experimental data is not available, a hypothetical data table illustrates the expected signals. Actual chemical shifts would require experimental verification.

| Atom Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

| N-CH₃ | ~4.1 | ~35 |

| C3 | - | ~122 |

| H3 | ~8.2 (s) | - |

| C3a | - | ~120 |

| C4 | - | ~155 |

| O-CH₃ | ~3.9 (s) | ~56 |

| C5 | - | ~100 |

| H5 | ~6.8 (d) | - |

| C6 | - | ~115 |

| C7 | - | ~125 |

| H7 | ~7.5 (d) | - |

| C7a | - | ~149 |

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the H5 and H7 protons on the benzene ring through long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. It provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula (C₉H₉BrN₂O).

The fragmentation pattern observed in the mass spectrum provides structural information. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for indazoles might include the loss of the methyl group, the methoxy group, or cleavage of the pyrazole ring.

Expected HRMS Data

| Ion | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | 240.9975 |

| [M(⁸¹Br)+H]⁺ | 242.9954 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000 cm⁻¹), C=C and C=N stretching within the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group (around 1020-1250 cm⁻¹). The absence of a broad N-H stretching band (around 3100-3500 cm⁻¹) would further confirm that the indazole nitrogen is substituted. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the non-polar bonds of the aromatic ring system.

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Methoxy 2 Methyl 2h Indazole

Molecular Dynamics (MD) Simulations for Conformational Stability and Protein-Ligand Dynamics

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

Molecular Dynamics (MD) simulations are instrumental in observing the behavior of a molecule over time, providing insights into its stability and flexibility. Two key metrics derived from MD simulations are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). github.io

The RMSD measures the average deviation of a molecule's atoms over time compared to a reference structure, typically the initial conformation. github.io In studies involving indazole derivatives as ligands bound to a protein, the RMSD of the ligand and the protein's backbone atoms are monitored to assess the stability of the complex. A stable RMSD plot that plateaus over time suggests that the system has reached equilibrium and the ligand remains stably bound within the protein's active site. github.ioresearchgate.net For example, MD simulations of indazole derivatives bound to targets like Hypoxia-Inducible Factor-1α (HIF-1α) or Leishmania trypanothione (B104310) reductase have been used to confirm the stability of the ligand-protein complex, with structure deviations often remaining within a stable range of 1–3 Å. researchgate.netnih.gov

The RMSF, on the other hand, quantifies the fluctuation of individual atoms or residues around their average positions throughout the simulation. github.io This metric helps identify the more flexible or mobile regions of a molecule or a protein-ligand complex. When analyzing an indazole analog in a binding pocket, high RMSF values for certain parts of the ligand could indicate conformational flexibility, while high RMSF values in the surrounding protein residues might point to parts of the protein that adjust to accommodate the ligand. github.io Conversely, low RMSF values suggest rigidity and stable interactions.

| Parameter | Typical Value Range (Å) | Interpretation in Ligand-Protein Complex Simulation |

| Ligand RMSD | 0.5 - 2.5 | Low, stable values indicate the ligand maintains a consistent binding pose. |

| Protein Backbone RMSD | 1.0 - 3.5 | A plateau in the RMSD value suggests the overall protein structure has equilibrated. |

| Ligand Atom RMSF | 0.3 - 1.5 | Higher values indicate more flexible parts of the ligand. |

| Binding Site Residue RMSF | 0.5 - 2.0 | Highlights flexible residues that may adjust to the ligand or contribute to binding. |

This table presents conceptual data illustrating typical values observed in MD simulations of small molecule ligands, like indazole derivatives, bound to protein targets.

Conformational Changes upon Ligand Binding

The binding of a ligand to a protein is often not a simple lock-and-key process but rather an dynamic interaction that can induce conformational changes in both the ligand and the protein target, a phenomenon known as "induced fit". nih.gov Computational methods like molecular docking and MD simulations are crucial for studying these changes.

Molecular docking studies on various indazole derivatives, for instance those targeting protein kinases, often reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in the active site. nih.gov These interactions can cause subtle but significant shifts in the positions of amino acid side chains within the binding pocket to optimize the fit. nih.gov In some cases, larger conformational changes, such as the movement of entire loops or domains of the protein, can be triggered by ligand binding. mdpi.com

For indazole analogs, docking studies have shown that the indazole core frequently forms key hydrogen bonds with the hinge region of kinases, while different substituents can induce varied conformational adjustments in the surrounding hydrophobic pockets. nih.gov For example, the binding of 3-aryl-indazole derivatives to Tropomyosin receptor kinase A (TRKA) is stabilized by specific interactions that orient the molecule within the ATP-binding site, and the potency of different analogs can be related to how well their substituents fit within the conformationally adapted pocket. nih.gov MD simulations can further elucidate these dynamic changes, showing how the protein and a ligand like 6-bromo-4-methoxy-2-methyl-2H-indazole might mutually adapt over time to achieve a stable, low-energy bound state. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is widely applied in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov Numerous QSAR studies have been successfully conducted on various series of indazole analogs to understand the structural requirements for their activity against different biological targets, including protein kinases and enzymes involved in cancer and other diseases. nih.govresearchgate.netresearchgate.net

Development of 2D and 3D QSAR Models

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (logP), electronic properties, and topological indices. researchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. nih.gov These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their activity. nih.govjmaterenvironsci.com

Several studies on indazole derivatives have developed robust 2D and 3D-QSAR models. For instance, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and a 3D-QSAR model with a high internal cross-validation coefficient (q²) of 0.9132, indicating strong predictive power. researchgate.net Similarly, QSAR models for 5-substituted-1H-indazole derivatives as GSK-3β inhibitors have been developed to guide the optimization of new compounds. researchgate.net The statistical quality of these models is critical and is assessed using parameters like r², q² (or cross-validated r²), and predictive r² (pred_r²) for an external test set.

| QSAR Study (Indazole Derivatives) | Model Type | r² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) |

| TTK Inhibitors researchgate.net | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 |

| TTK Inhibitors researchgate.net | 3D-QSAR (kNN) | - | 0.9132 | - |

| SAH/MTAN Inhibitors nih.gov | 2D/3D-QSAR | 0.852 | 0.781 | 0.685 |

| MRP1 Inhibitors (Tariquidar Analogues) nih.gov | 3D-QSAR (CoMFA) | 0.968 | - | - |

| MRP1 Inhibitors (Tariquidar Analogues) nih.gov | 3D-QSAR (CoMSIA) | 0.982 | - | - |

This table summarizes statistical validation parameters from various QSAR studies on indazole analogs, demonstrating the development of predictive models.

Identification of Key Structural Descriptors Influencing Theoretical Activity

A major advantage of QSAR modeling is the identification of key molecular descriptors or structural features that are critical for biological activity. researchgate.net This information provides direct insights for designing new, improved compounds.

In 2D-QSAR studies of indazoles, descriptors related to hydrophilicity and atom counts have been found to be important. nih.gov In studies on GSK-3β inhibitors, descriptors such as SlogP (a measure of lipophilicity) and topological descriptors were identified as significant. researchgate.net

3D-QSAR studies provide even more intuitive feedback through the use of contour maps. esisresearch.org These maps visualize regions in 3D space where specific properties are predicted to enhance or diminish activity. For indazole analogs, these studies consistently highlight the importance of:

Steric Fields: Contour maps often show regions where bulky substituents are favorable (green contours) for activity, likely by filling a hydrophobic pocket, and other regions where they are unfavorable (yellow contours), possibly due to steric clashes. nih.govesisresearch.org

Electrostatic Fields: These maps indicate areas where positive charge (blue contours) or negative charge (red contours) is beneficial. For many kinase inhibitors, electrostatic interactions and hydrogen bonding involving the indazole nitrogen atoms are crucial for binding to the hinge region of the kinase. nih.govesisresearch.org

Hydrophobic Fields: These highlight regions where hydrophobic (lipophilic) groups increase activity, which is critical for interactions within nonpolar binding site pockets. researchgate.net

By analyzing these descriptors and maps, researchers can rationally modify the indazole scaffold, such as at the 4-methoxy or 2-methyl positions of a compound like this compound, to optimize its interactions with a target and enhance its predicted activity.

| Descriptor Type | Influence on Activity of Indazole Analogs |

| Steric | Favorable bulky groups in specific pockets enhance binding; unfavorable in others causing clashes. nih.govesisresearch.org |

| Electrostatic | Positive or negative potentials in key regions are crucial for hydrogen bonding and polar interactions. nih.govesisresearch.org |

| Hydrophobic | Lipophilic substituents are often required to interact with hydrophobic pockets in the target's active site. researchgate.net |

| Topological (2D) | Indices related to molecular shape, size, and branching influence activity. researchgate.net |

| Quantum Chemical | Descriptors like HOMO/LUMO energies can correlate with reactivity and interaction capabilities. nih.gov |

This table summarizes key structural descriptors and fields commonly identified in QSAR studies of indazole derivatives as being influential for their biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for structure verification, conformational analysis, and interpreting experimental spectra. Methods based on density functional theory (DFT), such as the Gauge-Invariant Atomic Orbital (GIAO) method, are commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts. nih.gov

While specific calculations for this compound are not reported, studies on related substituted indazoles have demonstrated the utility of this approach. nih.gov The accuracy of predicted ¹H and ¹³C chemical shifts depends on the level of theory, basis set, and proper consideration of solvent effects. mdpi.com For indazole systems, calculations can accurately reproduce experimental trends, helping to assign signals and confirm the position of substituents. For example, theoretical calculations have been used to distinguish between N1- and N2-substituted indazole isomers, as the chemical shifts, particularly for the carbon and nitrogen atoms of the pyrazole (B372694) ring, are significantly different between the two forms. nih.gov

Recent advances using machine learning algorithms trained on large datasets of experimental NMR data have further improved the accuracy of ¹H chemical shift prediction, with some models achieving a mean absolute error of less than 0.10 ppm. mdpi.comdoaj.org Such tools could be applied to predict the complete ¹H NMR spectrum of this compound, aiding in its synthesis and characterization.

Biological and Biochemical Investigations of 6 Bromo 4 Methoxy 2 Methyl 2h Indazole and Its Derivatives in Vitro and Pre Clinical Focus

Target Identification and Validation Methodologies (In Vitro)

Target identification for indazole derivatives often involves screening against panels of known biological targets, particularly enzymes and receptors implicated in disease pathways. The diverse biological activities reported for this class of compounds, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that they can interact with a wide range of biological macromolecules. researchgate.netnih.govnih.gov

The indazole nucleus is a key pharmacophore in the design of various enzyme inhibitors, most notably protein kinase inhibitors. nih.govresearchgate.net Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govresearchgate.net Consequently, a significant portion of research on indazole derivatives has focused on their potential to inhibit these enzymes.

Protein Kinases: Numerous indazole derivatives have been synthesized and evaluated as inhibitors of specific protein kinases, including both tyrosine kinases and serine/threonine kinases. researchgate.net For instance, pazopanib, an approved anticancer drug, features a 2,3-dimethyl-2H-indazole moiety and functions as a multi-targeted tyrosine kinase inhibitor against VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT. biotech-asia.org While specific data on 6-bromo-4-methoxy-2-methyl-2H-indazole is unavailable, its structural similarity to the core of such active compounds suggests it could be a candidate for kinase inhibition studies.

Research on other substituted 2H-indazoles has identified potent inhibitors for various kinases. For example, certain 3-carboxamido-2H-indazole-6-arylamide derivatives have been identified as selective CRAF inhibitors, displaying antiproliferative activity in melanoma cell lines. researchgate.net Similarly, novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov

Other Enzymes: Beyond kinases, indazole derivatives have been investigated as inhibitors of other enzyme classes.

Poly(ADP-ribose) Polymerase (PARP): A series of substituted 2-phenyl-2H-indazole-7-carboxamides were synthesized and found to be potent inhibitors of PARP, an enzyme involved in DNA repair. One analog demonstrated an IC₅₀ of 4 nM. researchgate.net

Myeloperoxidase (MPO): A study investigating 2H-indazoles and 1H-indazolones as MPO inhibitors found that these scaffolds could be considered for therapeutic inhibition of MPO activity in inflammatory diseases. nih.gov

Cyclooxygenase-2 (COX-2): In a study of 2H-indazole derivatives with potential dual antimicrobial and anti-inflammatory activity, several compounds showed in vitro inhibitory activity against COX-2, an enzyme involved in inflammation. nih.gov

The inhibitory activities of some indazole derivatives against various enzymes are summarized in the table below.

| Indazole Derivative Class | Target Enzyme | Reported Activity (IC₅₀) |

| 2,3-dimethyl-2H-indazole (in Pazopanib) | VEGFR, PDGFR, c-KIT | Multi-targeted kinase inhibitor |

| 2-phenyl-2H-indazole-7-carboxamides | PARP | As low as 4 nM |

| 3-carboxamido-2H-indazole-6-arylamides | CRAF | 38.6 nM (in WM3629 cells) |

| Substituted Indazoles | Aurora Kinases | Sub-micromolar inhibition |

| 2H-indazoles | Myeloperoxidase (MPO) | Identified as potential inhibitors |

| 2,3-diphenyl-2H-indazole derivatives | Cyclooxygenase-2 (COX-2) | In vitro inhibitory activity observed |

This table presents data for various indazole derivatives to illustrate the potential biological targets for this class of compounds.

Indazole-containing compounds have also been developed as ligands for various receptors, particularly G-protein coupled receptors (GPCRs). The indazole ring can serve as a bioisostere for other aromatic systems like indole, which is a common motif in receptor ligands.

While specific receptor binding data for this compound is not available, studies on related analogs highlight their potential in this area. For example, indazole derivatives have been investigated as antagonists for the CC-Chemokine Receptor 4 (CCR4), which is involved in inflammatory responses. acs.org Additionally, some synthetic cannabinoids that are potent agonists at cannabinoid receptors (CB₁ and CB₂) feature a 1H-indazole core. Interestingly, their corresponding 2-alkyl-2H-indazole regioisomers demonstrated significantly lower, micromolar agonist activities at these receptors, indicating that the position of the alkyl group on the indazole ring is critical for high-affinity binding. researchgate.net

The inhibition of key enzymes or binding to receptors by indazole derivatives ultimately leads to the modulation of cellular signaling pathways. For kinase inhibitors, this often involves blocking phosphorylation cascades that are critical for cell proliferation, survival, and angiogenesis. nih.gov For example, multi-target tyrosine kinase inhibitors containing the indazole scaffold can simultaneously block pathways mediated by VEGFR, PDGFR, and other receptor tyrosine kinases. nih.gov

In the context of PARP inhibition by 2-phenyl-2H-indazole-7-carboxamides, the intended cellular effect is the disruption of DNA repair mechanisms, which can lead to synthetic lethality in cancer cells with specific mutations, such as those in BRCA genes. researchgate.net Studies on indazole-based HIF-1 inhibitors have shown that these compounds can modulate cellular responses to hypoxia, a key factor in tumor progression. nih.gov The specific cellular pathways modulated by this compound would depend on its specific molecular targets, which remain to be identified.

Mechanistic Studies of Biological Activity (Molecular and Cellular Level)

Understanding the mechanism of action of indazole derivatives involves elucidating how they interact with their biological targets at a molecular level and how these interactions translate into a cellular response.

Computational methods, such as molecular docking, are frequently used to predict and analyze the binding modes of indazole derivatives within the active sites of their target proteins. biotech-asia.orgresearchgate.net These in silico studies, combined with biochemical data, provide insights into the key interactions that govern binding affinity and selectivity.

For indazole-based kinase inhibitors, docking studies often show that the indazole ring system acts as a scaffold that orients various substituents to interact with specific amino acid residues in the ATP-binding pocket of the kinase. biotech-asia.org Computational modeling of indazole derivatives targeting Aurora kinases helped to understand how different substituents on the indazole scaffold could confer selectivity for different isoforms of the enzyme by targeting specific residues in the binding pocket. nih.gov

In the case of CCR4 antagonists, X-ray diffraction studies of indazole sulfonamide fragments suggested that a specific intramolecular interaction is important for maintaining the active conformation required for binding to an allosteric site on the receptor. acs.org For COX-2 inhibition by 2H-indazole derivatives, docking calculations suggested a binding mode similar to that of the known selective inhibitor rofecoxib. nih.gov The mode of action for this compound would be contingent on its specific biological target(s), but computational studies could provide valuable initial hypotheses.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For indazole derivatives, SAR studies have explored the impact of varying substituents at different positions of the bicyclic ring system. nih.govnih.gov

While no direct SAR studies for this compound are published, general trends can be observed from research on related analogs:

Substitution on the Indazole Ring: The nature and position of substituents on the benzene (B151609) portion of the indazole ring can significantly impact biological activity. For example, in a series of 1,3-disubstituted indazoles designed as HIF-1 inhibitors, the substitution pattern on the indazole skeleton was found to be crucial for high activity. nih.gov In another study on CCR4 antagonists, substitutions at the C4, C5, C6, and C7 positions of the indazole ring were explored to map the SAR. acs.org The presence of the bromo group at the 6-position and the methoxy (B1213986) group at the 4-position of the target compound would therefore be expected to significantly influence its biological profile compared to other substitution patterns.

Substituents at Other Positions: For many biologically active indazoles, a functional group at the 3-position is essential for activity, often serving as a key interaction point with the target protein. nih.gov The SAR of 1H-indazole amide derivatives as ERK1/2 inhibitors, for instance, showed that modifications at this position led to compounds with potent enzymatic and cellular activity. researchgate.net

The table below summarizes some general SAR observations for indazole derivatives.

| Structural Feature | General Observation | Example Target Class |

| N1 vs. N2 Isomerism | Can dramatically alter receptor binding affinity and activity. | Cannabinoid Receptors |

| Substitution on Benzene Ring | The position and electronic nature of substituents are critical for potency. | HIF-1, CCR4 |

| C3-Position Substituents | Often crucial for anchoring the molecule in the binding site of the target. | Protein Kinases (e.g., ERK1/2) |

This table provides generalized SAR trends from studies on various indazole analogs.

Structure-Activity Relationship (SAR) of this compound Analogs

Impact of Bromine Substitution on Biological Activity

The introduction of a bromine atom onto the indazole scaffold is a common strategy in medicinal chemistry to enhance biological activity, modulate selectivity, and improve pharmacokinetic properties. The position of the bromine substituent significantly influences the molecule's interaction with its biological targets.

Research on various brominated indazoles has demonstrated a range of biological effects. For instance, studies on brominated indole derivatives, which share structural similarities with indazoles, have shown that the position of bromine can significantly affect anti-inflammatory activity. In one such study, the inhibitory activity against nitric oxide (NO) production, a key inflammatory mediator, was found to vary with the bromine's location on the aromatic ring, with 5-bromo and 6-bromo analogs showing potent activity. mdpi.com This highlights the sensitivity of biological targets to the specific placement of the halogen atom.

In the context of indazoles, bromination is a key synthetic step for creating derivatives with diverse pharmacological profiles, including antitumor and anti-inflammatory properties. nih.gov The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of complex molecular architectures. sigmaaldrich.com Furthermore, the electronegativity and size of the bromine atom can lead to specific halogen bonding interactions with protein residues, potentially increasing binding affinity and stabilizing the ligand-target complex.

| Brominated Indazole Derivative Type | Substitution Pattern | Observed Biological Target or Activity |

|---|---|---|

| 6-Bromoindole | Bromine at C6 | Inhibition of NFκB translocation and production of NO, TNFα, and PGE2. mdpi.com |

| 5-Bromoisatin | Bromine at C5 | Higher inhibitory activity against nitric oxide (NO) production compared to other positions. mdpi.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Bromine at C5 | Serves as a versatile intermediate for generating N-substituted indazoles with potential biological activities. beilstein-journals.org |

| Various 2H-indazoles | Bromine at C3 | Created via ultrasound-assisted bromination to serve as synthetic blocks for drug preparation. researchgate.net |

Role of the Methoxy Group in Molecular Interactions

The methoxy (-OCH₃) group is a small, versatile functional group frequently incorporated into drug molecules to fine-tune their properties. Its presence at the 4-position of the 6-bromo-2-methyl-2H-indazole core can profoundly influence the compound's molecular interactions, solubility, and metabolic stability.

One of the primary roles of the methoxy group is to act as a hydrogen bond acceptor through its oxygen atom. This capability allows it to form crucial hydrogen bonds with amino acid residues in the binding pockets of target proteins, such as enzymes or receptors. nih.govacs.org These interactions can significantly enhance binding affinity and specificity.

| Property/Interaction | Role of the Methoxy Group | Potential Effect on this compound |

|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond acceptor via the oxygen atom. | Can form stabilizing interactions with receptor or enzyme active sites. nih.govacs.org |

| Electronic Effects | Functions as an electron-donating group. nih.gov | Modulates the electron density of the indazole ring, potentially enhancing binding selectivity. nih.gov |

| Lipophilicity/Solubility | Increases lipophilicity compared to a hydroxyl group. | Influences membrane permeability and overall pharmacokinetic properties. |

| Metabolic Stability | Can be a site for O-demethylation by metabolic enzymes. mdpi.com | May be a primary route of metabolism, affecting the compound's duration of action. |

Influence of N-Methylation on Biological Interactions and Selectivity

The methylation of a nitrogen atom in the indazole ring is a critical determinant of the molecule's three-dimensional structure and its resulting biological activity. Indazoles can exist as two primary tautomers, 1H- and 2H-indazoles, and alkylation can occur at either the N1 or N2 position. The subject compound, this compound, is an N2-methylated isomer. The choice of N1 versus N2 substitution is known to lead to vastly different pharmacological profiles.

Generally, the 1H-tautomer of indazole is thermodynamically more stable, but N2-alkylation is often favored under kinetic control or specific acidic conditions. beilstein-journals.orgresearchgate.net The regioselectivity of this methylation is crucial, as the resulting isomers can interact with biological targets in distinct ways. For example, Pazopanib, an approved tyrosine kinase inhibitor, is an N2-substituted indazole derivative. mdpi.com

The N-methyl group at the 2-position of the 2H-indazole isomer influences several key factors:

Steric Profile: It alters the shape of the molecule, which can dictate how it fits into a protein's binding site.

Elimination of Hydrogen Bond Donor: Methylation removes the N-H proton, preventing the molecule from acting as a hydrogen bond donor at that position. This can completely change the binding mode compared to an N-H indazole.

Solubility: The methyl group can slightly increase the lipophilicity of the compound.

Quantum mechanical analyses have been used to understand the high selectivity for N2 alkylation under certain reaction conditions, suggesting that the transition state energy for N2 substitution is lower, making it the preferred product. wuxibiology.com The specific orientation of substituents on the 2H-indazole scaffold, as seen in various biologically active molecules, is often essential for potent and selective target engagement. researchgate.net

| Indazole Isomer Type | Significance | Example of Biologically Active Compound Class |

|---|---|---|

| N1-Substituted Indazoles | Often the thermodynamically more stable product. researchgate.net | Niraparib (PARP inhibitor). nih.gov |

| N2-Substituted Indazoles | Often the kinetically favored product; N-substitution pattern is critical for specific biological activities. researchgate.netwuxibiology.com | Pazopanib (Tyrosine kinase inhibitor). mdpi.com |

High-Throughput Screening Methodologies for Indazole Scaffolds in Lead Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds to identify "hits" that modulate a specific biological target. bmglabtech.comwikipedia.org The indazole scaffold, being a "privileged structure" found in many biologically active compounds, is frequently the subject of HTS campaigns aimed at discovering new lead compounds for a variety of diseases. nih.govnih.gov

The HTS process for identifying novel indazole-based inhibitors typically involves several key stages. It begins with the development of a robust and miniaturized assay that can reliably measure the activity of a target, such as a protein kinase or a receptor. nih.gov These assays are often fluorescence- or luminescence-based for sensitive and rapid detection. nih.govacs.org

Once an assay is validated, a large chemical library, which may contain thousands of diverse indazole derivatives, is screened. This is performed using automated robotic systems that handle liquid dispensing, plate movements, and data acquisition in 384- or 1536-well microplate formats. wikipedia.orgwiley.com The data generated is then analyzed to identify compounds that show significant activity against the target. These initial hits undergo a confirmation process and secondary screening to eliminate false positives and to assess properties like potency and selectivity.

For targets like protein kinases, a common target class for indazole inhibitors, HTS assays can be designed to detect the universal product of the kinase reaction, ADP, or to measure the phosphorylation of a substrate. nih.govnih.gov The goal is to find molecules that can serve as starting points for medicinal chemistry efforts, where their structure is systematically modified to improve their efficacy, selectivity, and drug-like properties. nih.govnih.govdundee.ac.uk

| HTS Stage | Description | Key Technologies and Methods |

|---|---|---|

| Assay Development | Creation of a robust, sensitive, and miniaturizable assay to measure the activity of the biological target. | Fluorescence intensity, FRET, luminescence, enzyme-coupled assays. nih.gov |

| Primary Screen | Automated screening of a large compound library (often >100,000 compounds) at a single concentration. | Robotic liquid handlers, automated plate readers, LIMS for data management. bmglabtech.comwikipedia.org |

| Hit Confirmation | Re-testing of initial "hits" to confirm their activity and rule out experimental artifacts. | Dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀). |

| Secondary & Orthogonal Assays | Testing confirmed hits in different, often more complex, assays (e.g., cell-based assays) to verify the mechanism of action and assess selectivity. | Cellular thermal shift assays (CETSA), kinase panel screening, cytotoxicity assays. |

Advanced Applications and Role in Chemical Biology

Utilization as a Building Block in Complex Molecular Synthesis

The chemical architecture of 6-bromo-4-methoxy-2-methyl-2H-indazole makes it a highly useful building block for the construction of more complex molecular entities. The presence of a bromine atom at the 6-position is particularly advantageous, as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide. rsc.orgnih.gov In the context of this compound, the bromine atom can be readily displaced by a wide array of aryl, heteroaryl, or vinyl groups through this reaction. This allows for the systematic and modular construction of a diverse library of indazole derivatives with tailored electronic and steric properties. rsc.org The reaction typically proceeds under mild conditions with high functional group tolerance, making it a robust method for late-stage functionalization in a synthetic sequence. nih.gov

The following table summarizes the key reactive site on this compound and its application in Suzuki-Miyaura coupling:

| Reactive Site | Position | Applicable Reaction | Potential Modifications |

| Bromo Group | 6 | Suzuki-Miyaura Cross-Coupling | Arylation, Heteroarylation, Vinylation |

Development of Fluorescent Probes or Imaging Agents Based on the Indazole Scaffold

The indazole nucleus is increasingly being recognized as a promising scaffold for the development of fluorescent molecules. nih.govresearchgate.net Appropriately substituted 2-aryl-2H-indazoles have been identified as a new class of fluorophores that may be valuable as fluorescent probes for biological imaging or as specialized materials. nih.gov These indazole-based fluorophores can exhibit high extinction coefficients, comparable to widely used dyes like coumarins, and can be designed to have large Stokes shifts, which is a desirable property for imaging applications to minimize self-quenching and background interference. nih.gov

While the specific photophysical properties of this compound have not been extensively detailed in the literature, the general principles of fluorophore design based on the indazole scaffold can be applied. The fluorescence of indazole derivatives is often based on intramolecular charge transfer (ICT), a mechanism that is highly sensitive to the electronic nature of substituents on the aromatic ring. researchgate.net

The development of fluorescent probes typically involves the strategic placement of electron-donating and electron-accepting groups on the indazole core to modulate the ICT process. researchgate.net In the case of this compound, the methoxy (B1213986) group at the 4-position can act as an electron-donating group, while the bromine at the 6-position has a more complex electronic effect. The N-methyl group at the 2-position influences the photophysical properties of the 2H-indazole tautomer. researchgate.net

By further functionalizing this scaffold, for example, by replacing the bromine atom with a π-conjugated system or a specific recognition moiety for a biological target, it is possible to create "turn-on" or "turn-off" fluorescent probes. The following table outlines a hypothetical design strategy for a fluorescent probe based on the this compound scaffold:

| Component | Role in Fluorescent Probe | Potential Modification of this compound |

| Fluorophore Core | The fundamental light-emitting structure | The 4-methoxy-2-methyl-2H-indazole ring system |

| Recognition Unit | Binds to a specific biological target | Attached at the 6-position via displacement of the bromine |

| Linker | Connects the fluorophore to the recognition unit | A flexible or rigid chemical chain |

| Modulator | Influences the fluorescence upon binding | The interaction with the target alters the ICT state of the indazole core |

Research into indole and indazole derivatives has shown that their fluorescence emission can be tuned across the visible spectrum by altering the substitution pattern. rsc.org This tunability is a key feature for the development of multiplexed imaging agents and sensors for various biological analytes.

Role as a Privileged Scaffold in Ligand Design and Chemical Probe Development

The indazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a rich source for the development of new drugs and chemical probes. Numerous indazole-containing compounds have been developed as therapeutic agents, demonstrating a broad range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov

The utility of the indazole scaffold in ligand design stems from its rigid, bicyclic structure which can project substituents into defined regions of space, allowing for precise interactions with the binding sites of proteins. Furthermore, the two nitrogen atoms in the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, facilitating key interactions with biological macromolecules.

The specific substitution pattern of this compound can be advantageous in the design of targeted ligands. For instance, in the context of protein kinase inhibitors, a significant class of anticancer drugs, the indazole core can serve as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. acs.orged.ac.uknih.gov The substituents on the indazole ring then occupy surrounding pockets, contributing to the potency and selectivity of the inhibitor. nih.gov

The following table highlights the features of the this compound scaffold that contribute to its role as a privileged structure:

| Feature | Contribution to Ligand Design |

| Rigid Bicyclic Core | Pre-organizes substituents for optimal binding interactions. |

| Hydrogen Bonding Capacity | The nitrogen atoms can form crucial hydrogen bonds with protein residues. |

| Substitutable Positions | The bromo, methoxy, and other positions allow for fine-tuning of steric and electronic properties to achieve desired potency and selectivity. |

| Favorable Physicochemical Properties | Indazole derivatives can often be optimized to have good drug-like properties. |

Future Perspectives and Emerging Research Directions for 6 Bromo 4 Methoxy 2 Methyl 2h Indazole Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of indazole derivatives, including "6-bromo-4-methoxy-2-methyl-2H-indazole," is moving towards more efficient, sustainable, and versatile methods. Emerging research focuses on overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

One of the most promising areas is the late-stage functionalization of the indazole core via C-H activation . rsc.org This strategy allows for the direct introduction of functional groups onto the pre-formed indazole ring, offering a more atom-economical and efficient route to novel derivatives. rsc.org Transition-metal-catalyzed C-H activation, utilizing catalysts based on rhodium, palladium, and cobalt, has shown considerable promise in the synthesis of functionalized indazoles. mdpi.comnih.govacs.org Future work will likely focus on applying these methods to the specific substitution pattern of "this compound" to rapidly generate libraries of analogs for biological screening.

Photocatalysis is another burgeoning field with the potential to revolutionize indazole synthesis. nih.govresearchgate.net Visible-light-mediated reactions offer a green and sustainable alternative to traditional thermal methods, often proceeding under mild conditions with high selectivity. nih.govresearchgate.net Recent studies have demonstrated the use of photocatalysis for the C3-alkylation of 2H-indazoles, a transformation that could be adapted for the derivatization of the "this compound" scaffold. acs.org The development of scalable photocatalytic processes, potentially in continuous-flow reactors, will be a key area of future research. rsc.org

Flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds, including indazoles. springerprofessional.demdpi.com Continuous-flow systems offer enhanced safety, improved reproducibility, and greater scalability compared to batch processes. springerprofessional.desci-hub.se The application of flow chemistry to the synthesis of "this compound" could enable the on-demand production of this key intermediate and its derivatives, facilitating more rapid and extensive research. acs.org

| Emerging Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| C-H Functionalization | Direct and efficient diversification of the indazole core. | Development of regioselective C-H activation methods for the specific indazole scaffold. |

| Photocatalysis | Environmentally benign synthesis under mild conditions. | Exploration of novel photocatalytic transformations for C-H functionalization and other modifications. |

| Flow Chemistry | Improved safety, scalability, and reproducibility of synthesis. | Integration of multi-step synthetic sequences into continuous-flow processes for streamlined production. |

Identification of Untapped Biological Targets for this compound

The indazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, particularly in oncology. nih.gov However, the full spectrum of biological targets for "this compound" and its derivatives remains largely unexplored. Future research will focus on identifying novel therapeutic applications for this compound class.

A significant area of interest lies in the development of selective kinase inhibitors . nih.gov While indazole-based compounds have been successful as multi-kinase inhibitors, there is a growing need for highly selective agents to minimize off-target effects. nih.gov The "this compound" core provides a versatile platform for the design of inhibitors targeting specific kinases implicated in cancer and other diseases. For example, derivatives could be designed to target fibroblast growth factor receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma. nih.gov

Beyond oncology, there is a growing interest in the potential of indazole derivatives as anti-inflammatory agents . nih.govresearchgate.net Chronic inflammation is a hallmark of numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Research into the anti-inflammatory properties of "this compound" could uncover novel mechanisms of action and lead to the development of new treatments for inflammatory disorders. nih.gov Some indazole derivatives have also shown potential in targeting neuroinflammatory pathways, suggesting a possible role in treating neurodegenerative diseases. nih.gov

Furthermore, the structural similarity of indazoles to other biologically active heterocycles suggests that "this compound" could interact with a range of other untapped biological targets. For instance, some indazole derivatives have been investigated as calcium-release activated calcium (CRAC) channel blockers, which play a role in mast cell activation and inflammatory responses. nih.gov Exploring such possibilities could open up entirely new therapeutic avenues for this compound class.

Integration with Advanced Computational Methods for De Novo Design and Optimization

The integration of advanced computational methods is set to accelerate the discovery and optimization of novel drug candidates based on the "this compound" scaffold. These in silico approaches offer a rational and efficient alternative to traditional trial-and-error methods.

Computer-Aided Drug Design (CADD) and structure-based design strategies are already being employed to design indazole derivatives with improved potency and selectivity. nih.gov By utilizing the three-dimensional structures of target proteins, researchers can design molecules that fit precisely into the active site, maximizing binding affinity and biological activity. This approach has been successfully used to develop potent FGFR4 inhibitors from an indazole scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool for understanding how the chemical structure of a molecule relates to its biological activity. nih.govrsc.org By developing mathematical models that correlate molecular descriptors with biological data, QSAR can be used to predict the activity of novel compounds and guide the design of more potent analogs. nih.gov 3D-QSAR methods, which consider the three-dimensional properties of molecules, can provide even more detailed insights into the structural requirements for activity. rsc.org

Molecular docking simulations allow researchers to predict the binding mode and affinity of a ligand to its target protein. researchgate.net This information is invaluable for understanding the molecular basis of drug action and for designing new molecules with improved binding characteristics. researchgate.net Molecular dynamics (MD) simulations can further refine these predictions by providing insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net

| Computational Method | Application in this compound Research | Expected Outcome |

| Computer-Aided Drug Design (CADD) | De novo design of novel derivatives targeting specific biological targets. | Identification of lead compounds with high predicted potency and selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Elucidation of the relationship between molecular structure and biological activity. | Guidance for the rational design of more active analogs. |

| Molecular Docking and Dynamics | Prediction of binding modes and affinities to target proteins. | Understanding of molecular interactions and optimization of ligand binding. |

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Structure-Function Relationships

The study of "this compound" and its derivatives not only holds promise for drug discovery but also contributes to a deeper understanding of fundamental principles in heterocyclic chemistry and medicinal chemistry.

The systematic exploration of the structure-activity relationships (SAR) of substituted indazoles provides valuable insights into how different functional groups influence biological activity. elsevierpure.com For example, understanding the impact of the bromine atom at the 6-position and the methoxy (B1213986) group at the 4-position on the binding of "this compound" to various biological targets can inform the design of future drug candidates. researchgate.netnih.gov The position of the methyl group on the indazole nitrogen (N1 vs. N2) is also known to significantly impact biological activity, and further studies in this area are warranted.

The investigation of novel synthetic reactions involving the "this compound" core can lead to the discovery of new chemical transformations and a better understanding of the reactivity of the indazole ring system. For instance, exploring the utility of the bromine atom as a synthetic handle for cross-coupling reactions can expand the toolkit of synthetic chemists. evitachem.com

Ultimately, the knowledge gained from studying "this compound" will contribute to the broader field of heterocyclic chemistry, providing a foundation for the design and synthesis of other novel bioactive molecules.

Q & A

Basic: What are the common synthetic routes for 6-bromo-4-methoxy-2-methyl-2H-indazole?

Answer:

The compound is typically synthesized via multi-step reactions involving halogenation, methoxylation, and alkylation. For example, bromination of a pre-functionalized indazole core using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C can introduce the bromo group. Methoxy groups are often introduced via nucleophilic substitution or Ullmann-type coupling with methoxide sources. Methylation at the 2-position may employ methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃). Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like over-brominated derivatives .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br/Br splitting).

- Infrared (IR) Spectroscopy : Peaks near 1250 cm (C-O-C stretch for methoxy) and 650 cm (C-Br stretch).

For purity assessment, HPLC with UV detection (λ ~270–300 nm) is recommended .

Advanced: How can crystallographic refinement challenges for this compound be addressed using SHELX?

Answer:

Crystallographic refinement with SHELXL requires careful handling of disordered methoxy or methyl groups. Steps include:

Initial Model : Use SHELXS for structure solution via direct methods, prioritizing heavy atoms (Br) for phase determination.

Disorder Modeling : Apply PART and AFIX commands to model split positions for flexible groups (e.g., methoxy rotation).

Restraints : Use DFIX and SIMU restraints to maintain reasonable bond lengths/angles for disordered regions.

Validation : Check ADPs (anisotropic displacement parameters) with WinGX/ORTEP to ensure thermal motion is physically plausible .

Advanced: How can contradictory NMR data for methoxy and methyl groups in similar indazoles be resolved?

Answer:

Contradictions often arise from solvent effects, dynamic exchange, or overlapping signals. Mitigation strategies:

- Variable Temperature NMR : Identify broadening due to rotational barriers (e.g., methoxy groups at low temps).

- 2D Experiments : Use H-C HSQC/HMBC to correlate ambiguous protons with carbon environments.

- Deuterated Solvent Screening : Compare shifts in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.

For example, in 7-methoxy-2-methyl-1H-benzimidazole, methoxy protons show distinct splitting in DMSO-d₆ due to hydrogen bonding .

Advanced: What strategies optimize regioselectivity in bromination of methoxy-substituted indazoles?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Methoxy groups act as ortho/para directors; bromination favors para positions unless steric hindrance occurs.

- Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to polarize NBS, enhancing electrophilic attack at electron-rich sites.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-bromination in crowded systems.

Controlled experiments with varying NBS equivalents (1.0–1.2 eq) and reaction times (2–6 hrs) can suppress di-bromination .

Advanced: How should researchers handle discrepancies between calculated and experimental elemental analysis data?

Answer:

Discrepancies >0.3% require systematic troubleshooting:

Purity Check : Reanalyze via HPLC to rule out impurities.

Hydration/Solvation : Perform TGA to detect adsorbed solvent (e.g., DMF or H₂O).

Combustion Efficiency : Ensure complete combustion in CHNS analysis by adjusting oxygen flow or sample mass.

Crystallographic Validation : Cross-check with X-ray crystallography data to confirm stoichiometry .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

Refer to GHS-compliant SDS for specific first-aid measures and disposal guidelines .

Advanced: How can computational methods aid in predicting reactivity of this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites.

- Molecular Docking : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina.

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction pathways.

For example, docking studies of bromo-indazoles with kinase active sites can guide SAR modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.